molecular formula C10H19NO2 B13165657 [1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol

[1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol

Katalognummer: B13165657
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: QRWUXYPSNLYKFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Aminomethyl)cyclobutylmethanol is a chemical compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . This compound is of interest in various fields of scientific research due to its unique structure, which combines a cyclobutyl ring with an oxolan-3-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclobutylmethanol typically involves the reaction of cyclobutyl derivatives with oxolan-3-yl intermediates. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Aminomethyl)cyclobutylmethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 1-(Aminomethyl)cyclobutylmethanol include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 1-(Aminomethyl)cyclobutylmethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of cyclobutyl and oxolan-3-yl groups on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential therapeutic applications.

Medicine

While specific medical applications are not well-documented, the compound’s structure suggests potential uses in drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for the synthesis of pharmaceutical compounds.

Industry

In industry, 1-(Aminomethyl)cyclobutylmethanol may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics.

Wirkmechanismus

The mechanism by which 1-(Aminomethyl)cyclobutylmethanol exerts its effects is not well-understood. it is likely that its interactions with molecular targets, such as enzymes and receptors, play a significant role. The pathways involved may include various biochemical processes, such as signal transduction and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutylmethanol: A simpler compound with a cyclobutyl ring and a hydroxyl group.

    Oxolan-3-ylmethanol: A compound with an oxolan-3-yl group and a hydroxyl group.

Uniqueness

1-(Aminomethyl)cyclobutylmethanol is unique due to its combination of a cyclobutyl ring and an oxolan-3-yl group. This structure provides distinct chemical and physical properties that are not found in simpler compounds.

Eigenschaften

Molekularformel

C10H19NO2

Molekulargewicht

185.26 g/mol

IUPAC-Name

[1-(aminomethyl)cyclobutyl]-(oxolan-3-yl)methanol

InChI

InChI=1S/C10H19NO2/c11-7-10(3-1-4-10)9(12)8-2-5-13-6-8/h8-9,12H,1-7,11H2

InChI-Schlüssel

QRWUXYPSNLYKFG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CN)C(C2CCOC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.